2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde
Overview
Description
2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde is a chemical compound with the molecular formula C6H10N2O6 and a molecular weight of 206.15 g/mol. It is characterized by the presence of multiple hydroxyl (-OH) groups and aldehyde (-CHO) functionalities, making it a versatile compound in various chemical reactions and applications.
Scientific Research Applications
2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde has several scientific research applications, including:
Chelating Agent: Due to its multiple hydroxyl and aldehyde groups, the compound can form strong complexes with metal ions, making it valuable for metal ion sequestration and purification.
Medicinal Chemistry:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde typically involves the cyclocondensation reaction of guanidine with the compound in the presence of hydrochloric acid . This reaction can be controlled to yield different products, such as 2,6-diiminododecahydrodiimidazo [4,5-b:4′,5′-e] pyrazine or the cis isomer of 4,5-diamino-2-iminoimidazolidine . Further reactions with formaldehyde or formic acid followed by reduction can produce other derivatives .
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitro derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can participate in substitution reactions to form various cyclic guanidines.
Common Reagents and Conditions
Common reagents used in these reactions include guanidine hydrochloride, formaldehyde, formic acid, nitric acid, and trifluoroacetic anhydride . Reaction conditions often involve acidic environments and controlled temperatures to achieve the desired products .
Major Products Formed
Major products formed from these reactions include dinitro derivatives, cyclic guanidines, and various imidazole derivatives .
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde exerts its effects primarily involves its ability to chelate metal ions. The multiple hydroxyl and aldehyde groups allow the compound to form stable complexes with metal ions, facilitating their removal or sequestration. This property is particularly useful in applications such as heavy metal detoxification and the development of contrast agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,5,6-Tetrahydroxypiperazine-1,4-dicarbaldehyde include other chelating agents and cyclic guanidines . Examples include:
Uniqueness
What sets this compound apart is its combination of multiple hydroxyl and aldehyde groups, which provide strong chelating capabilities and versatility in forming various derivatives
Properties
IUPAC Name |
2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O6/c9-1-7-3(11)5(13)8(2-10)6(14)4(7)12/h1-6,11-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZLYEKCXZMSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N1C(C(N(C(C1O)O)C=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395191 | |
Record name | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1534-22-1 | |
Record name | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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